REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([O-])=[O:12].[K+].ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>CN(C)C=O.C(OCC)(=O)C>[CH2:16]([O:15][C:9](=[O:14])[CH2:10][C:11]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:12])[CH3:17] |f:1.2,4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
potassium ethyl malonate
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC.[K+]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogencarbonate, 10% aqueous citric acid, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate anhydrate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)NC1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |